Cas no 1227563-89-4 (3-(trifluoromethyl)pyridine-2,4-diamine)
3-(trifluoromethyl)pyridine-2,4-diamine Chemical and Physical Properties
Names and Identifiers
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- 2,4-diamino-3-(trifluoromethyl)pyridine
- FCH1143409
- SB21540
- 3-(trifluoromethyl)pyridine-2,4-diamine
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- Inchi: 1S/C6H6F3N3/c7-6(8,9)4-3(10)1-2-12-5(4)11/h1-2H,(H4,10,11,12)
- InChI Key: ZJVVIEKMOKNGGD-UHFFFAOYSA-N
- SMILES: FC(C1C(N)=NC=CC=1N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 159
- Topological Polar Surface Area: 64.9
3-(trifluoromethyl)pyridine-2,4-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022004369-250mg |
2,4-Diamino-3-(trifluoromethyl)pyridine |
1227563-89-4 | 97% | 250mg |
$693.60 | 2023-09-03 | |
| Alichem | A022004369-500mg |
2,4-Diamino-3-(trifluoromethyl)pyridine |
1227563-89-4 | 97% | 500mg |
$950.60 | 2023-09-03 | |
| Alichem | A022004369-1g |
2,4-Diamino-3-(trifluoromethyl)pyridine |
1227563-89-4 | 97% | 1g |
$1831.20 | 2023-09-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1702-100MG |
3-(trifluoromethyl)pyridine-2,4-diamine |
1227563-89-4 | 95% | 100MG |
¥ 1,762.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1702-250MG |
3-(trifluoromethyl)pyridine-2,4-diamine |
1227563-89-4 | 95% | 250MG |
¥ 2,818.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1702-500MG |
3-(trifluoromethyl)pyridine-2,4-diamine |
1227563-89-4 | 95% | 500MG |
¥ 4,699.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1702-1G |
3-(trifluoromethyl)pyridine-2,4-diamine |
1227563-89-4 | 95% | 1g |
¥ 7,042.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1702-5G |
3-(trifluoromethyl)pyridine-2,4-diamine |
1227563-89-4 | 95% | 5g |
¥ 21,126.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1702-100mg |
3-(trifluoromethyl)pyridine-2,4-diamine |
1227563-89-4 | 95% | 100mg |
¥1762.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1702-250mg |
3-(trifluoromethyl)pyridine-2,4-diamine |
1227563-89-4 | 95% | 250mg |
¥2818.0 | 2024-04-25 |
3-(trifluoromethyl)pyridine-2,4-diamine Suppliers
3-(trifluoromethyl)pyridine-2,4-diamine Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 3-(trifluoromethyl)pyridine-2,4-diamine
Introduction to 3-(trifluoromethyl)pyridine-2,4-diamine (CAS No. 1227563-89-4)
3-(trifluoromethyl)pyridine-2,4-diamine, with the CAS number 1227563-89-4, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a pyridine ring substituted with a trifluoromethyl group and two amino groups. These functional groups endow the molecule with a range of chemical and biological properties that make it a valuable candidate for various applications.
The trifluoromethyl group is a well-known electron-withdrawing moiety that imparts significant stability and lipophilicity to the molecule. This property is particularly advantageous in drug design, as it can enhance the permeability of the compound across biological membranes, thereby improving its bioavailability. The presence of the pyridine ring and the two amino groups further contribute to the compound's reactivity and potential for forming hydrogen bonds, which are crucial for interactions with biological targets.
In recent years, 3-(trifluoromethyl)pyridine-2,4-diamine has been extensively studied for its potential therapeutic applications. One notable area of research is its use as an intermediate in the synthesis of novel pharmaceuticals. For instance, this compound has been utilized in the development of inhibitors targeting specific enzymes involved in various diseases. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of derivatives of 3-(trifluoromethyl)pyridine-2,4-diamine, which demonstrated potent inhibitory activity against a key enzyme implicated in cancer progression.
Beyond its role as an intermediate, 3-(trifluoromethyl)pyridine-2,4-diamine itself has shown promising pharmacological properties. Research conducted by a team at the University of California revealed that this compound exhibits significant anti-inflammatory effects by modulating specific signaling pathways involved in inflammation. The study suggested that 3-(trifluoromethyl)pyridine-2,4-diamine could be a potential lead compound for developing new anti-inflammatory drugs.
The structural versatility of 3-(trifluoromethyl)pyridine-2,4-diamine also makes it an attractive candidate for use in combinatorial chemistry and high-throughput screening (HTS) platforms. These techniques are essential for identifying new drug leads and optimizing existing compounds. By leveraging advanced computational methods and robust experimental protocols, researchers can rapidly screen large libraries of derivatives to identify those with optimal biological activity and pharmacokinetic profiles.
In addition to its therapeutic applications, 3-(trifluoromethyl)pyridine-2,4-diamine has been explored for its potential use in diagnostic imaging agents. The unique electronic properties of the trifluoromethyl group make it suitable for enhancing contrast in imaging techniques such as magnetic resonance imaging (MRI). A recent study published in Chemical Communications demonstrated that derivatives of 3-(trifluoromethyl)pyridine-2,4-diamine could serve as effective contrast agents for MRI, providing improved visualization of specific tissues and organs.
The synthesis of 3-(trifluoromethyl)pyridine-2,4-diamine typically involves multistep processes that require careful control over reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of 3-trifluoromethylpyridine with ammonia or ammonia equivalents under appropriate conditions to introduce the amino groups. Advances in synthetic methodologies have led to more efficient and environmentally friendly processes, reducing both cost and environmental impact.
The safety profile of 3-(trifluoromethyl)pyridine-2,4-diamine is another critical aspect that has been extensively evaluated. Preclinical studies have shown that this compound exhibits low toxicity at therapeutic concentrations and does not pose significant safety concerns when used appropriately. However, as with any chemical compound, proper handling and storage practices are essential to ensure safety and maintain product integrity.
In conclusion, 3-(trifluoromethyl)pyridine-2,4-diamine (CAS No. 1227563-89-4) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutics and diagnostic agents. Ongoing research continues to uncover new possibilities for this compound, highlighting its potential to contribute significantly to advancements in healthcare.
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